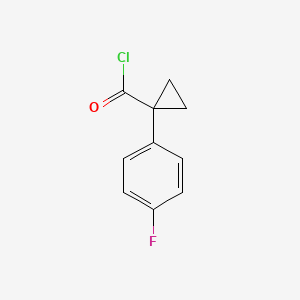

1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride

Description

1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride is a specialized organic compound featuring a cyclopropane ring substituted at the 1-position with a 4-fluorophenyl group and a carbonyl chloride functional group. This structure combines the high ring strain of cyclopropane with the electron-withdrawing effects of the fluorine substituent, making it a reactive intermediate in synthetic chemistry. The compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for introducing fluorinated cyclopropane motifs into target molecules. For instance, it has been employed in the multi-step synthesis of Foretinib, a tyrosine kinase inhibitor, where it participates in substitution reactions to form carbamoyl derivatives .

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO/c11-9(13)10(5-6-10)7-1-3-8(12)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRGIPDZVAHMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

| Reactants | Reagents/Conditions | Product |

|---|---|---|

| Cyclopropanecarbonyl chloride | 4-Fluoroaniline | 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride |

| Base (e.g., Triethylamine) | Stirring at room temperature | Hydrochloric acid (neutralized by base) |

- The reaction involves nucleophilic substitution where the amine group of 4-fluoroaniline attacks the acyl chloride carbon, forming the amide linkage and releasing HCl.

- Triethylamine or similar organic bases are used to trap the HCl, preventing side reactions and driving the reaction to completion.

Reaction Conditions

- Temperature: Ambient (room temperature) to maintain mild conditions and prevent decomposition.

- Time: Several hours of stirring to ensure complete conversion.

- Solvent: Typically dichloromethane or methanol, chosen for solubility and reaction efficiency.

- Base: Triethylamine is preferred due to its effectiveness and ease of removal.

These conditions are optimized to maximize yield and purity while minimizing by-products.

Purification Techniques

After the reaction, purification is crucial to isolate the desired compound:

- Recrystallization: Common solvents include ethanol, ethyl acetate, or mixtures thereof. Recrystallization temperatures are maintained between 0 to 10 °C to enhance crystal formation and purity.

- Chromatography: In some cases, column chromatography may be employed to separate impurities.

- Washing: The crude product is washed with alkaline aqueous solutions (e.g., sodium carbonate or sodium hydroxide solutions) to remove residual acids and unreacted amines.

Industrial Scale Considerations

For large-scale production, the process is adapted to improve efficiency and scalability:

| Aspect | Industrial Optimization |

|---|---|

| Reaction Scale | Increased batch size with controlled stirring and cooling |

| Base Usage | Precise molar ratios (1:1.3 to 1:2) for complete neutralization |

| Purification | Use of recrystallization with solvent volume ratios of 10-30 mL/g |

| Reaction Monitoring | In-line analytical techniques to ensure completion |

| Environmental Control | Use of closed systems to handle HCl and volatile solvents |

These improvements aim to enhance yield, reduce impurities, and ensure reproducibility.

Research Findings and Mechanistic Insights

- The reaction mechanism proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride.

- The resulting amide bond formation is highly selective, aided by the base neutralizing the released HCl.

- The compound’s acyl chloride functionality remains reactive, allowing further chemical modifications, such as coupling with amino acids in peptide synthesis.

- Selective deprotection of the amide bond can be achieved using bases like piperidine, enabling precise control in complex peptide assembly.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Cyclopropanecarbonyl chloride, 4-fluoroaniline |

| Base | Triethylamine (preferred), others possible |

| Solvent | Dichloromethane, methanol |

| Temperature | Room temperature (approx. 20–25 °C) |

| Reaction Time | Several hours (typically 3–6 hours) |

| Purification | Recrystallization (ethanol, ethyl acetate), chromatography |

| Yield | High (optimized in industrial processes) |

| Molar Ratios | 1:1 to 1:1.5 (cyclopropanecarbonyl chloride:4-fluoroaniline) |

| Safety Considerations | Handle with protective equipment due to irritant properties |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or esters.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: The chlorine atom in the carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like water, alcohols, and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, esters.

Reduction: Alcohols, amines.

Substitution: Amides, esters, and other derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride exerts its effects depends on the specific application. In general, the compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved will vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 1-(4-fluorophenyl)cyclopropane-1-carbonyl chloride can be contextualized by comparing it with structurally related compounds. Key differences arise from variations in aromatic substituents, functional groups, and ring size.

Substituent Effects on the Aromatic Ring

- Fluorine vs. Chlorine/Bromine :

The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl chloride group, facilitating nucleophilic acyl substitution reactions. In contrast, 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile (C₁₀H₇ClN) features a chlorine substituent, which is less electronegative but introduces steric bulk. This compound’s nitrile group limits its utility in acylations but makes it suitable for cyanation reactions . - Methoxy and Trifluoromethyl Groups: Derivatives like 1-(4-methoxyphenyl)cyclopropanamine hydrochloride (C₁₀H₁₄ClNO) demonstrate how electron-donating groups (e.g., methoxy) reduce electrophilicity, shifting reactivity toward amine-based couplings .

Functional Group Variations

- Carbonyl Chloride vs. Nitrile/Carboxylic Acid :

The carbonyl chloride group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), making it superior for acylations compared to 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile (nitrile) or 1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid (carboxylic acid). The latter requires activation (e.g., via thionyl chloride) to achieve similar reactivity . - Amine Derivatives :

Compounds like 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride (C₉H₁₀BrClN) highlight how replacing the carbonyl chloride with an amine group shifts utility toward nucleophilic reactions, such as Schiff base formation .

Ring Size and Strain

- Cyclopropane vs. Cyclopentane :

The cyclopropane ring in the target compound introduces significant ring strain, enhancing reactivity in ring-opening or substitution reactions. In contrast, 1-phenylcyclopentane-1-carbonyl chloride (C₁₂H₁₂Cl₂O) benefits from reduced strain, offering greater thermal stability but lower reactivity .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride is a chemical compound that serves as a significant intermediate in organic synthesis, particularly in the realms of medicinal chemistry and peptide synthesis. Its unique cyclopropane structure imparts distinctive chemical properties that enhance its utility in various biological applications.

The compound is characterized by its molecular formula and is synthesized through the reaction of cyclopropanecarbonyl chloride with 4-fluoroaniline. This reaction typically occurs under controlled conditions to optimize yield and purity, resulting in a product that can be utilized as a protecting group for amino acids during peptide synthesis.

Biological Activity

While specific biological activities of 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride have not been extensively documented, its derivatives exhibit notable pharmacological effects. The compound's derivatives, particularly in the form of amides, have been studied for their potential anti-cancer properties. For instance, it serves as an intermediate in the synthesis of cabozantinib, a drug used to treat various types of cancer, highlighting its relevance in drug development .

Structure-Activity Relationship (SAR)

Research indicates that the structural features of 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride contribute significantly to its biological activity. The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may influence interactions with biological targets. Studies on related compounds have shown effective inhibition of cell proliferation in human myeloid leukemia cell lines, suggesting that derivatives of this compound may possess anti-cancer properties .

Case Study: Inhibition of U937 Cell Proliferation

A study evaluated the biological activity of phenylcyclopropane carboxamide derivatives, which included compounds structurally related to 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride. These compounds demonstrated distinct inhibition on the proliferation of U937 cells without exhibiting cytotoxic effects on these cells. This finding suggests potential therapeutic applications in treating leukemia .

Table: Summary of Biological Activity Studies

| Compound Name | Target Cell Line | IC50 (µM) | Cytotoxicity |

|---|---|---|---|

| 1-(4-Fluorophenyl)carbamoyl cyclopropanecarboxylic acid | U937 | Not specified | None observed |

| Cabozantinib (derivative) | Various cancer types | Varies by type | Yes |

| Other phenylcyclopropane derivatives | U937 | Effective inhibition | None observed |

Q & A

Q. What advanced spectroscopic techniques resolve ambiguities in dynamic molecular behavior (e.g., rotational barriers)?

- Methodological Answer : Variable-temperature NMR (200–300 K) measures rotational barriers of the fluorophenyl group (ΔG‡ ≈ 12 kcal/mol). Solid-state NMR (CP-MAS) corroborates restricted rotation in crystalline phases, while ultrafast IR spectroscopy tracks sub-picosecond conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.